6,8-Difluoroquinazolin-4(1H)-one
Description
6,8-Difluoroquinazolin-4(1H)-one is a fluorinated derivative of the quinazolinone scaffold, characterized by fluorine atoms at positions 6 and 8 on the aromatic ring. Quinazolinones are heterocyclic compounds with broad applications in medicinal chemistry due to their structural versatility and bioactivity. The introduction of fluorine atoms enhances electronic properties, metabolic stability, and binding affinity in biological systems.
Properties
IUPAC Name |
6,8-difluoro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKIGUJPOQIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Reaction Setup :
-
Workup :
Yield : 52–67%.
Characterization :
Alternative Halogenation and Functionalization
For substrates lacking pre-installed fluorine groups, halogenation strategies are employed:
Chlorination Followed by Fluorination
-
Step 1 : 5,7-Dichloroquinazolin-4(3H)-one is synthesized from 2-amino-4,6-dichlorobenzoic acid via formamide cyclization.
-
Step 2 : Halogen exchange using KF or CsF in polar aprotic solvents (DMF, DMSO) at 150–200°C.
Challenges :
-
Competing bromination or iodide formation requires careful control of reaction conditions.
-
Purification via silica gel chromatography (petroleum ether/ethyl acetate) is critical to remove dihalogenated impurities.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
Key Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Irradiation Power | 500–800 W | Maximizes cyclization rate |
| Time | 10–30 min | Prevents decomposition |
| Solvent | Formamide/AcOH | Facilitates ring closure |
Advantages :
Photoelectrochemical Synthesis
Emerging methods utilize photoelectrochemical strategies for quinazolinone formation:
Protocol:
-
Electrolysis : A solution of fluorinated anthranilic acid in acetone/TFE (11:1) is electrolyzed under blue LED irradiation (455 nm) at 1.5 mA.
-
Cyclization : CO₂ and DBU promote quinazoline dione formation, followed by fluoride substitution.
Yield : 68–76%.
Scalability : Demonstrated at 5.0 mmol scale with consistent yields.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Microwave Cyclization | 52–67 | >95 | High |
| Halogen Exchange | 45–60 | 90–95 | Moderate |
| Photoelectrochemical | 68–76 | >99 | Low |
Key Findings :
-
Microwave cyclization balances yield and scalability for industrial applications.
-
Photoelectrochemical routes offer superior purity but require specialized equipment.
Impurity Control and Purification
Critical impurities include 4,5-dichloro and 4,5-dibromo analogues formed via halogen scrambling.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 6,8-Difluoroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type (halogens, aryl groups) and positions (2, 6, 8). These variations significantly influence physicochemical properties and reactivity:
Halogen Effects on Properties
- Fluorine (F): High electronegativity and small atomic radius improve solubility in polar solvents and enhance metabolic stability. Fluorinated quinazolinones often exhibit sharper NMR signals due to reduced spin-spin coupling .
- Chlorine (Cl)/Bromine (Br): Larger halogens increase molecular weight and steric hindrance, reducing MP compared to fluorine analogs (e.g., 6,8-dibromo derivative MP: 162–165°C vs. aryl-fluorinated MP > 265°C) .
- Iodine (I): Rare in the provided data but expected to further lower MP and increase reactivity in cross-coupling reactions .
Aryl-Substituted Derivatives
Aryl groups (e.g., phenyl, 4-fluorophenyl) at positions 2, 6, or 8 enhance thermal stability (MP > 300°C) due to intermolecular π-interactions. For example, 4e (MP: 312–315°C) and 4g (MP: 326–328°C) demonstrate the stabilizing effect of fluorinated aryl substituents . In contrast, non-fluorinated analogs like 4d (MP: 218–219°C) exhibit lower thermal stability, highlighting fluorine’s role in rigidity .
Biological Activity
6,8-Difluoroquinazolin-4(1H)-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C_8H_5F_2N_2O, and it exhibits notable physicochemical properties conducive to biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme involved in DNA synthesis and repair. Inhibition of DHFR leads to "thymineless cell death," particularly in rapidly dividing cancer cells .
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which prevents cell division and promotes apoptosis .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | DHFR inhibition |
| A549 | 10 | G2/M phase arrest |
| HeLa | 12 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : As mentioned, it inhibits DHFR and thymidylate synthase (TS), leading to disrupted nucleotide synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
- Targeting Specific Pathways : It affects signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
- Infection Control : A study demonstrated that this compound effectively reduced bacterial load in infected mice models, showcasing its promise as an antimicrobial agent.
Q & A
Basic Question: What are the most reliable synthetic routes for 6,8-Difluoroquinazolin-4(1H)-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves fluorination of quinazolinone precursors using fluorinated reagents (e.g., Selectfluor®) under controlled conditions. Key steps include:
- Intermediate Preparation: Start with 6,8-dibromoquinazolin-4(1H)-one, which undergoes halogen exchange with fluorinating agents. Evidence shows that PdCl₂(PPh₃)₂ catalysts in DMF-H₂O solvents yield high-purity products .
- Fluorination Optimization: Reaction temperature (80–100°C) and solvent polarity (DMF or acetonitrile) significantly affect yield. Excess fluorinating agents (1.5–2.0 equivalents) improve substitution efficiency but require careful quenching to avoid side reactions .
- Purity Control: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity.
Basic Question: How should researchers characterize this compound structurally, and what spectral benchmarks are critical?
Methodological Answer:
Comprehensive characterization involves:
- ¹H/¹³C-NMR: Expect distinct signals for fluorine-adjacent protons (e.g., δ 7.22–7.50 ppm for aromatic protons in fluorinated regions) and carbonyl groups (δ ~170 ppm in ¹³C-NMR). Coupling constants (e.g., J = 8.8–4.9 Hz) confirm substitution patterns .
- IR Spectroscopy: Key peaks include C=O stretch (~1714 cm⁻¹) and N-H vibrations (~3324 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 228) and fragmentation patterns (e.g., loss of CO or F groups) validate the structure .
Advanced Question: How can researchers resolve contradictory biological activity data for this compound derivatives in pharmacological studies?
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing fluorine with chloro or methoxy groups) and compare IC₅₀ values. For example, 6,8-difluoro derivatives show enhanced kinase inhibition (IC₅₀ = 10.5 µM) compared to chloro analogs (IC₅₀ = 15.0 µM) .
- Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for fluorophore interference in fluorescence-based assays.
- Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like SIRT1, correlating docking scores with experimental data .
Advanced Question: What strategies mitigate low yields during fluorination of quinazolinone intermediates?
Methodological Answer:
Low yields often stem from incomplete halogen exchange or side reactions. Mitigation strategies include:
- Catalyst Screening: Heterogeneous catalysts like XPhos-Pd enhance regioselectivity and reduce byproducts (e.g., dehalogenation) .
- Solvent Engineering: Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like K₂CO₃ neutralize HF byproducts .
- In Situ Monitoring: Use TLC or HPLC to track reaction progress and terminate before degradation peaks emerge.
Advanced Question: How can researchers address discrepancies in NMR data for fluorinated quinazolinones?
Methodological Answer:
Discrepancies may arise from tautomerism or solvent effects. Solutions include:
- Variable Temperature NMR: Conduct experiments at 25°C and 60°C to identify dynamic processes (e.g., keto-enol tautomerism) .
- Deuterated Solvents: Use DMSO-d₆ for improved resolution of exchangeable protons (e.g., NH groups).
- 2D NMR Techniques: HSQC and HMBC correlations resolve overlapping signals, especially in crowded aromatic regions .
Advanced Question: What catalytic systems improve the scalability of this compound synthesis?
Methodological Answer:
For scalable synthesis:
- Heterogeneous Catalysis: Solid acid catalysts (e.g., zeolites) enable recyclability and reduce metal contamination. Yields >80% are achievable with 10 mol% catalyst loading .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >90% yield .
- Flow Chemistry: Continuous-flow reactors minimize thermal degradation and improve safety for exothermic fluorination steps.
Table 1: Comparative Biological Activities of Quinazolinone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
